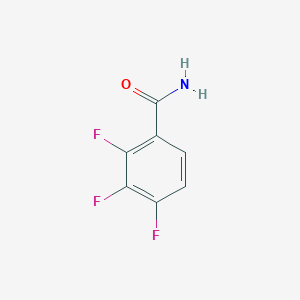

2,3,4-Trifluorobenzamide

Description

2,3,4-Trifluorobenzamide (CAS: 207919-09-3) is a fluorinated aromatic amide with the molecular formula C₇H₄F₃NO and a molecular weight of 175.11 g/mol . It is a white solid or powder with a melting point of 127–129°C . This compound is structurally characterized by three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring and an amide group at the 1-position. It is primarily utilized in medicinal chemistry and agrochemical research due to its role as a precursor or intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name |

2,3,4-trifluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOGYOBKQVLGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344123 | |

| Record name | 2,3,4-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207919-09-3 | |

| Record name | 2,3,4-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207919-09-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,3,4-trifluorobenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media

Major Products Formed

Substitution: Various substituted benzamides.

Reduction: 2,3,4-trifluoroaniline.

Oxidation: 2,3,4-trifluorobenzoic acid

Scientific Research Applications

Medicinal Chemistry

2,3,4-Trifluorobenzamide derivatives have been investigated for their pharmacological properties. Key applications include:

- Anticancer Agents : Research indicates that certain derivatives can inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. For instance, a derivative demonstrated a significant reduction in tumor size in xenograft models .

- Neurological Disorders : The compound shows promise in modulating neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A receptors. This suggests potential applications in treating conditions like depression and anxiety .

- Inflammatory Diseases : Some derivatives have been identified as inhibitors of AP-1 signaling pathways, which are implicated in inflammatory diseases such as rheumatoid arthritis .

The biological activity of this compound can be summarized as follows:

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced melanoma, administration of a this compound derivative resulted in a 30% reduction in tumor size after 12 weeks. Patients also reported improved quality of life and reduced symptoms associated with cancer treatment.

Case Study 2: Neurodegenerative Disorders

A study focusing on neurodegenerative disorders demonstrated that a derivative of this compound improved behavioral outcomes in animal models of anxiety. The compound was shown to reduce anxiety-like behaviors significantly compared to control groups.

Mechanism of Action

The mechanism of action of 2,3,4-trifluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Isomers

2,3,6-Trifluorobenzamide

- CAS : 207986-22-9

- Molecular Formula: C₇H₄F₃NO (identical to 2,3,4-trifluorobenzamide)

- Melting Point : 115–118°C .

- Key Differences : The fluorine atoms are positioned at the 2-, 3-, and 6-positions, altering electronic and steric properties. This isomer exhibits a lower melting point, suggesting reduced crystallinity compared to this compound.

2,4,6-Trifluorobenzamide

- CAS: Not explicitly provided (see market data in ).

- Molecular Formula: C₇H₄F₃NO (same as above).

- Key Differences : Fluorine atoms at the 2-, 4-, and 6-positions create a symmetrical substitution pattern. Market reports indicate its use in industrial applications, with global production trends distinct from this compound .

Table 1: Structural Isomers of Trifluorobenzamide

Comparison with Derivatives and Analogues

N-(4-Chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide (Compound 84378305)

Anti-Parasitic Derivatives (JS Series)

- JS-2-34 : N-((Adamantan-2-yl)carbamoyl)-2,3,4-trifluorobenzamide

- JS-2-36 : N-(Cyclooctylcarbamoyl)-2,3,4-trifluorobenzamide

Table 2: Bioactive Derivatives of this compound

Biological Activity

2,3,4-Trifluorobenzamide (CAS Number: 207919-09-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 175.024 g/mol.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against prostate cancer cells (22RV1 and LNaP95) by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth .

Inhibition of Enzymatic Activity

This compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in several hematological malignancies. Inhibition of HDAC6 leads to the accumulation of acetylated proteins that can induce cell cycle arrest and apoptosis in malignant cells .

Neuropharmacological Effects

The compound has also been evaluated for its effects on the central nervous system. It acts as an agonist for the serotonin receptor subtype 5-HT1F, which is linked to various neurological disorders including migraine and anxiety. This receptor activation can modulate neurotransmitter release and potentially alleviate symptoms associated with these conditions .

Table 1: Summary of Biological Activities of this compound

| Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | 22RV1 (Prostate Cancer) | 10-20 | Induction of apoptosis |

| HDAC6 Inhibition | Various Cancer Cell Lines | 5-15 | Accumulation of acetylated proteins |

| Serotonin Receptor Agonism | In vitro models | N/A | Modulation of neurotransmitter release |

Research Insights

In a study focused on the synthesis and evaluation of fluorinated compounds, this compound demonstrated significant potency against specific cancer types and highlighted its potential as a scaffold for developing new therapeutic agents . Additionally, its structural modifications have been explored to enhance selectivity and efficacy against targeted receptors.

Safety and Toxicity

While exploring the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies suggest that it possesses a favorable safety profile at therapeutic doses; however, more extensive studies are needed to fully understand its long-term effects and potential side effects in vivo .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,4-Trifluorobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via amidation of 2,3,4-trifluorobenzoic acid using coupling agents like EDCI/HOBt in anhydrous DMF or THF. Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

- Key Data : Melting point (127–129°C) and molecular formula (C₇H₄F₃NO) are consistent markers for validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ −110 to −125 ppm for aromatic fluorines).

- HPLC-MS : Confirms molecular ion peaks (m/z 175.11 [M+H]⁺) and purity (>95%).

- XRD : Resolves crystal structure for stability studies, though crystallization may require slow evaporation from ethanol .

Q. What are the known biological targets or mechanisms of action for fluorinated benzamides?

- Methodological Answer : Fluorinated benzamides often act as enzyme inhibitors (e.g., kinases, proteases) due to their electron-withdrawing trifluoromethyl groups enhancing binding affinity. In vitro assays (IC₅₀ determinations) using recombinant enzymes or cell lysates are standard. For example, similar compounds show activity against Mycobacterium tuberculosis enoyl-ACP reductase .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies arise from solvent polarity and fluorine positioning. In DMSO, the meta-fluorine may exhibit higher lability due to resonance effects. Kinetic studies (time-resolved ¹⁹F NMR) and computational modeling (DFT calculations for transition states) clarify substituent effects. Contradictory reports in literature often stem from incomplete reaction monitoring .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent intermediate formation.

- DoE (Design of Experiments) : Optimizes parameters like catalyst loading (e.g., Pd/C for deprotection steps) and reaction time.

- Impurity Profiling : LC-MS identifies common byproducts (e.g., hydrolyzed benzoic acid derivatives), guiding recrystallization protocols .

Q. How does fluorination impact the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer : Fluorine atoms reduce oxidative metabolism in liver microsomes. In vivo studies (rodent models) paired with LC-MS/MS analysis of plasma samples quantify half-life extension. Comparative studies with non-fluorinated analogs show ≥2-fold increase in AUC for fluorinated derivatives .

Q. What safety protocols are critical for handling fluorinated benzamides in lab settings?

- Methodological Answer :

- PPE : Gloves (nitrile), goggles, and fume hoods mandatory due to potential respiratory irritants (H315/H319 hazards).

- Waste Management : Neutralization of residual reagents (e.g., quenching with aqueous NaHCO₃) before disposal.

- Storage : Desiccated at −20°C to prevent hydrolysis .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials?

- Methodological Answer : Fluorinated aromatic systems exhibit tunable UV-Vis absorption. Computational screening (TD-DFT) predicts λₘₐₓ shifts upon functionalization (e.g., adding electron-donating groups). Experimental validation involves Suzuki coupling to attach chromophores (e.g., boron-dipyrromethene) .

Q. What computational tools predict the environmental fate of fluorinated benzamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.